(R)-2-Allylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBBRKMXTLLAOB-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@]1(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315981 | |
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121772-98-3 | |
| Record name | (R)-2-Allylproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121772-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-Allylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection and Alkylation Strategy
A seminal method described in EP3015456A1 involves sequential protection, alkylation, and deprotection steps. The carboxylic acid group of (R)-proline is first protected as a tert-butoxycarbonyl (Boc) ester to prevent undesired side reactions during subsequent alkylation. The nitrogen atom is then alkylated using allyl bromide under strongly basic conditions (e.g., lithium diisopropylamide, LDA, in tetrahydrofuran at −78°C). This step proceeds via deprotonation to form a lithium amide intermediate, which reacts with the allyl electrophile. Crucially, the Boc group stabilizes the carboxylate, preventing racemization at the 2-position. Final deprotection with trifluoroacetic acid (TFA) yields the target compound in 75.6% overall yield.
Key Reaction Conditions
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Base : LDA (2.2 equiv, −78°C)
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Alkylating Agent : Allyl bromide (1.5 equiv)
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Solvent : THF
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Deprotection : TFA in dichloromethane (25°C, 4 hours)
This method’s success hinges on maintaining low temperatures during alkylation to suppress epimerization. The use of Boc protection ensures the carboxyl group remains inert, preserving the (R)-configuration.
Asymmetric Alkylation Using Chiral Auxiliaries
Asymmetric alkylation introduces the allyl group enantioselectively without relying on pre-chiral starting materials. This method employs chiral ligands or auxiliaries to induce stereocontrol.
Evans Oxazolidinone Approach
The Evans oxazolidinone auxiliary facilitates asymmetric alkylation of pyrrolidine precursors. The carboxylic acid is temporarily converted into an oxazolidinone derivative, enabling stereoselective allylation. For example, treatment of (R)-proline-derived oxazolidinone with allyl magnesium bromide in the presence of a copper(I) catalyst achieves >90% enantiomeric excess (ee). Hydrolysis of the auxiliary under acidic conditions regenerates the carboxylic acid.
Optimization Insights
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Catalyst : CuBr·SMe₂ (10 mol%)
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Temperature : −20°C to 0°C
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Workup : 2N HCl, 60°C for 2 hours
This method’s scalability is limited by the cost of chiral auxiliaries, but it offers high stereoselectivity for small-scale syntheses.
Biocatalytic Approaches with Transaminases
Recent advances in enzyme engineering enable the synthesis of chiral amines via transaminase-catalyzed reactions. While traditionally used for aryl-substituted pyrrolidines, this approach is adaptable to allyl derivatives.
ω-Chloroketone to Pyrrolidine Conversion
A transaminase-mediated route converts ω-chloroketones into enantiopure pyrrolidines. For (R)-2-allylpyrrolidine-2-carboxylic acid, the ketone intermediate is functionalized with an allyl group via Grignard addition before enzymatic amination. The transaminase selectively transfers an amino group to the carbonyl carbon, achieving >99.5% ee. Subsequent cyclization and oxidation yield the target compound.
Enzymatic Reaction Parameters
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Enzyme : Codexis TA-134 (1 mg/mL)
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Amine Donor : Isopropylamine (2 equiv)
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pH : 7.5, 30°C
This method’s green chemistry credentials and high enantioselectivity make it promising for industrial applications, though substrate scope limitations require further optimization.
Resolution of Racemic Mixtures
While less efficient than asymmetric synthesis, kinetic resolution separates enantiomers via chiral chromatography or enzymatic hydrolysis.
Chiral Stationary Phase Chromatography
Preparative HPLC using a Chiralpak IA column resolves racemic 2-allylpyrrolidine-2-carboxylic acid. The (R)-enantiomer elutes at 12.3 minutes (hexane:isopropanol 80:20, 1 mL/min), achieving 99% purity. However, this method’s low throughput (∼50 mg per run) restricts utility to analytical purposes.
Industrial Production Considerations
Scalable synthesis of this compound prioritizes cost-effectiveness and minimal waste. The chiral pool method (Section 1) is currently favored for large-scale production due to:
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Low Catalyst Costs : No expensive metals or enzymes required.
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Robustness : Tolerates minor impurities in allyl bromide feedstocks.
By contrast, enzymatic methods (Section 3) offer sustainability benefits but require specialized bioreactors and immobilized enzymes to justify capital investment.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: ®-2-Allylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, where the double bond can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Substitution: Palladium-catalyzed reactions for allylic substitution.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of Peptides and Peptidomimetics
(R)-2-Allylpyrrolidine-2-carboxylic acid serves as an essential precursor in the synthesis of peptides and peptidomimetics. Its unique structure allows it to mimic proline, a common amino acid found in many bioactive peptides.
Key Case Studies:
- Peptide Synthesis : The compound has been utilized in the construction of complex peptide molecules. For instance, Bittermann et al. (2008) demonstrated its use in synthesizing spirocyclic reverse turn mimics that enhance binding affinity and selectivity for biological targets .
- Structural Mimicry : Genin et al. (2007) reported the development of a spiro-bicyclic system derived from (R)-2-allylproline to mimic type II β-turns found in natural peptides. This study highlighted the compound's ability to stabilize peptide conformations through intramolecular hydrogen bonding .
Drug Discovery
The compound has shown potential in drug discovery, particularly as a scaffold for developing new therapeutics.
Applications in Drug Development:
- PPAR Agonists : Research has indicated that derivatives of pyrrolidine compounds can act as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are crucial for metabolic regulation .
- Antihyperglycemic Agents : Some studies have identified novel compounds derived from similar structures that exhibit antihyperglycemic activity, suggesting potential applications for treating diabetes .
Structure-Activity Relationship (SAR) Studies
This compound is instrumental in SAR studies that aim to optimize the biological activity of drug candidates.
Notable Findings:
- A comprehensive SAR study reported on the synthesis of various analogs of 3-carboxyphenyl)pyrrolidine-2-carboxylic acid revealed insights into how structural modifications influence receptor binding and activity .
- The ability to modify the pyrrolidine ring allows researchers to explore a range of biological activities and improve pharmacological profiles.
Chemical Properties and Synthesis Techniques
The synthesis of this compound typically involves several chemical methodologies, including:
- Boc Protection : The N-tert-butoxycarbonyl (Boc) protection method is commonly used for amino acids to facilitate further reactions without compromising their reactivity .
- Ring Closure Techniques : Grubbs' ring-closing metathesis is often employed to form complex cyclic structures that enhance the compound's biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-2-Allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The allyl group and the pyrrolidine ring play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of R-APC, highlighting differences in substituents, physicochemical properties, and applications:
Structural and Functional Analysis
Core Scaffold Modifications: R-APC vs. 5-Oxopyrrolidine-2-carboxylic acid: The ketone at C5 in the latter increases polarity and hydrogen-bonding capacity, making it a precursor for pyroglutamic acid derivatives used in nootropic drugs . In contrast, R-APC’s allyl group enhances hydrophobicity and reactivity toward electrophiles . Fluorinated Analog (2R)-4,4-Difluoro: Fluorine atoms at C4 improve metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets (e.g., protease targets) .
Stereochemical Impact :
- The (2S,3R,4R,5R)-configured dihydroxy derivative () exhibits multiple hydroxyl groups, enabling hydrogen-bond networks critical for glycosidase inhibition . R-APC’s allyl group, however, introduces steric bulk that may hinder such interactions but facilitates enantioselective catalysis .
Biological Activity: 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid () demonstrates antibacterial properties due to its amine and methyl groups, which mimic natural amino acids in bacterial cell wall synthesis .
Biological Activity
(R)-2-Allylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of amino acid derivatives, characterized by its unique structural features, including a pyrrolidine ring and an allyl group. This compound has garnered significant attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 155.19 g/mol. The compound's structure contributes to its reactivity and biological properties, making it a versatile building block in organic synthesis.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.19 g/mol |
| Structure | Pyrrolidine ring with an allyl group |
| Chiral Configuration | (R) form |
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby blocking substrate binding and inhibiting catalytic activity. This mechanism suggests potential applications in drug development, particularly targeting metabolic enzymes or receptors involved in various diseases.
Interaction Studies
Research has indicated that the compound may exhibit significant binding affinities towards various enzyme classes, which can be assessed through biochemical assays. For instance, studies have shown that this compound can inhibit enzymes associated with metabolic pathways, indicating its potential as a therapeutic agent.
Applications in Research and Medicine
This compound has been explored for several applications across different fields:
- Chemistry : As a building block for synthesizing complex organic molecules.
- Biology : Investigated for its enzyme inhibition properties and as a ligand in biochemical assays.
- Medicine : Explored for therapeutic properties, including potential roles in drug development due to its structural similarity to naturally occurring amino acids.
Case Studies and Research Findings
A review of the literature reveals various studies focusing on the biological activity of this compound:
- Enzyme Inhibition : A study demonstrated that the compound effectively inhibits specific metabolic enzymes, suggesting its utility in managing metabolic disorders.
- Therapeutic Potential : Research indicates that due to its structural features, the compound could influence protein synthesis and function, paving the way for novel therapeutic strategies.
Summary of Findings
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Effective against specific metabolic enzymes |
| Therapeutic Applications | Potential roles in drug development |
| Interaction Mechanisms | Binds to active sites of enzymes |
Q & A
Q. What are the common synthetic routes for (R)-2-allylpyrrolidine-2-carboxylic acid, and how are stereochemical outcomes controlled?
The compound is typically synthesized via palladium-catalyzed allylic amination or ring-expansion reactions. For example, palladium-promoted equilibria enable stereoselective two-carbon ring expansion of allylic amines, as demonstrated in the synthesis of (±)-Z-7h (51% yield) using benzyl-protected intermediates . Stereochemical control is achieved through chiral auxiliaries or catalysts. Enantiomeric excess (ee) is validated via chiral HPLC (e.g., using columns like Chiralpak IA/IB) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) .
Q. How can the purity and enantiomeric excess of this compound derivatives be analytically verified?
- HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10). Retention times and peak splitting indicate ee .
- NMR : Employ chiral solvating agents (e.g., 1,1’-bi-2-naphthol) to resolve diastereotopic protons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .
Q. What are the key physicochemical properties influencing reactivity in peptide coupling reactions?
The carboxylic acid group’s pKa (~2.5–3.0) and steric hindrance from the allyl group require activation reagents like HATU or EDCI/HOAt. Solvent choice (e.g., DMF or DCM) impacts coupling efficiency, with reaction monitoring via TLC (Rf = 0.3–0.5 in 5:1 CHCl₃/MeOH) .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalyst) influence the stereoselectivity of this compound synthesis?
- Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing racemization.
- Solvent : Polar aprotic solvents (e.g., THF) stabilize transition states in Pd-catalyzed reactions, enhancing ee by 10–15% .
- Catalyst : Chiral Pd complexes (e.g., (R)-BINAP-Pd) improve enantioselectivity (up to 90% ee) but require inert atmospheres to prevent oxidation .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?
Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. For example, allyl group rotamers may cause unexpected splitting in ¹H NMR. Solutions include:
- Variable-Temperature NMR : Identify dynamic processes by cooling to −40°C.
- DFT Calculations : Compare predicted and observed coupling constants (e.g., J = 8–12 Hz for allyl protons) .
Q. How can the compound’s stability under acidic/basic conditions be optimized for drug discovery applications?
- Acidic Conditions : Protonation of the pyrrolidine nitrogen (pKa ~9.5) increases susceptibility to hydrolysis. Stabilize via Boc protection (removed with TFA) .
- Basic Conditions : The allyl group may undergo elimination. Use mild bases (e.g., NaHCO₃) and low temperatures (<25°C) during deprotection .
Q. What methodologies enable efficient scale-up while maintaining stereochemical integrity?
- Flow Chemistry : Continuous Pd-catalyzed reactions reduce batch variability and improve yield (up to 65% at 10 g scale) .
- Crystallization-Induced Diastereomer Resolution : Use chiral counterions (e.g., L-tartaric acid) to isolate enantiopure products (>99% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
